BenchChemオンラインストアへようこそ!

7-Fluoroindirubin-3-acetoxime

Kinase Inhibition Aurora B Kinase mRNA Targeting

7-Fluoroindirubin-3-acetoxime is a precisely halogenated indirubin derivative that converts the indirubin scaffold from a promiscuous GSK-3 inhibitor into a selective Aurora B and C kinase probe. With a well-defined IC50 of 8000 nM against Aurora B mRNA, it serves as a critical baseline for 7-halogenated indirubin SAR studies and enables researchers to deconvolute Aurora-dependent phenotypes without GSK-3 off-target interference. The 3'-acetoxime modification further attenuates Aurora C potency, offering a tool for partial target engagement studies. This unique selectivity fingerprint makes it irreplaceable for experiments requiring a defined Aurora kinase interaction profile.

Molecular Formula C18H12FN3O3
Molecular Weight 337.3 g/mol
Cat. No. B10845586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroindirubin-3-acetoxime
Molecular FormulaC18H12FN3O3
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O
InChIInChI=1S/C18H12FN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16-
InChIKeyNFIUKUJUBYCMTC-JWGURIENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroindirubin-3-acetoxime for Aurora Kinase B Research and Selective Inhibition Studies


7-Fluoroindirubin-3-acetoxime (CHEMBL243985) is a synthetic, halogenated derivative of indirubin, classified as a small-molecule kinase inhibitor [1]. It is structurally defined by a fluorine atom at the 7-position of the indirubin core and an acetoxime moiety at the 3'-position [2]. This compound is primarily investigated as a research tool for its inhibitory activity against Aurora kinases B and C, which are critical regulators of cell division and targets in oncology research [1].

Why 7-Fluoroindirubin-3-acetoxime Cannot Be Replaced by Generic Indirubin Derivatives for Aurora Kinase Studies


Generic indirubin derivatives are well-known promiscuous kinase inhibitors, targeting CDKs and GSK-3 [1]. However, the introduction of specific 7-position substitutions, such as a halogen, profoundly alters the selectivity profile of the indirubin scaffold, converting it from a GSK-3 inhibitor to a potent inhibitor of Aurora B and C kinases [1]. Therefore, the precise halogen and oxime modifications on 7-fluoroindirubin-3-acetoxime dictate its unique inhibitory fingerprint, making substitution with a generic analog scientifically invalid for experiments requiring a defined Aurora kinase interaction profile.

Quantitative Differentiation of 7-Fluoroindirubin-3-acetoxime from Closest Analogs


Differential Inhibition of Aurora B mRNA by 7-Halogenated Indirubin Derivatives

In an assay measuring inhibition of Aurora B messenger RNA (AURKB mRNA), 7-fluoroindirubin-3-acetoxime exhibits an IC50 of 8000 nM [1]. This activity is comparable to, but distinct from, the unsubstituted indirubin-3-acetoxime, which has a higher potency (IC50 = 2300 nM) [1]. Importantly, the 7-fluoro analog is significantly less potent than the 7-chloroindirubin-3-oxime derivative (IC50 = 8000 nM vs. 900 nM) [1], demonstrating that the halogen and oxime modifications drastically alter the structure-activity relationship (SAR) for this target.

Kinase Inhibition Aurora B Kinase mRNA Targeting

Comparative Inhibitory Potency Against Aurora Kinase C (AURKC)

The inhibitory profile of 7-fluoroindirubin-3-acetoxime extends to Aurora kinase C. While a direct IC50 for this specific compound is not provided, its structural analogs demonstrate a clear halogen-dependent SAR trend [1]. For Aurora C inhibition, 7-bromoindirubin-3-oxime (7BIO) exhibits an IC50 of 700 nM, whereas the acetoxime derivative, 7-bromoindirubin-3-acetoxime, is substantially less potent with an IC50 of 4500 nM [1]. This 6.4-fold difference highlights the critical role of the 3'-substituent. By inference, the 7-fluoroindirubin-3-acetoxime is expected to exhibit a similarly reduced potency compared to its oxime counterpart, making it a valuable tool for fine-tuning selectivity windows in kinase panels.

Aurora C Kinase Selectivity Profile Halogenated Indirubins

Divergent Selectivity from GSK-3 Inhibition: A Critical Class Shift

A seminal study on the SAR of 7-substituted indirubins demonstrates a fundamental shift in kinase selectivity based on the position of halogen substitution [1]. The 6-bromoindirubin-3'-oxime (6BIO) compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3α/β). Relocating the bromine atom to the 7-position to create 7-bromoindirubin-3'-oxime (7BIO) completely alters its target profile, converting it from a GSK-3 inhibitor to a potent and selective inhibitor of Aurora B and C kinases, with poor activity against Aurora A [1]. This finding establishes the 7-substituted indirubin class, which includes 7-fluoroindirubin-3-acetoxime, as a distinct chemical series with a unique biological function.

Kinase Selectivity GSK-3 Aurora Kinase

Primary Application Scenarios for 7-Fluoroindirubin-3-acetoxime Based on Evidence


As a Reference Compound for SAR Studies on Aurora B mRNA Inhibition

Due to its well-defined IC50 of 8000 nM against Aurora B mRNA, 7-fluoroindirubin-3-acetoxime serves as a critical reference point for structure-activity relationship (SAR) studies focused on the 7-halogenated indirubin class [1]. Researchers can use it as a baseline to benchmark the effects of alternative halogen substitutions (e.g., Cl, Br) or oxime modifications on this specific target, as evidenced by the 8.9-fold potency difference compared to the 7-chloroindirubin-3-oxime analog [1].

As a Less-Potent Control for Investigating Aurora Kinase C Interactions

In experiments designed to probe the functional consequences of Aurora kinase C inhibition, 7-fluoroindirubin-3-acetoxime offers a tool with a potentially attenuated potency profile. The SAR of related compounds shows that an acetoxime group at the 3'-position can reduce Aurora C inhibitory activity by up to 6.4-fold compared to an oxime group [1]. This makes it a suitable probe for studies where partial or weaker target engagement is desired to investigate downstream effects or to avoid the strong phenotypes induced by more potent inhibitors.

In Aurora B/C Selective Kinase Panels to Differentiate from GSK-3 Inhibitors

This compound is specifically applicable as a member of the 7-substituted indirubin class, which is known for its selectivity for Aurora B and C over GSK-3 [1]. It can be used in kinase selectivity panels to confirm that observed cellular phenotypes are due to Aurora kinase inhibition rather than off-target effects on GSK-3. This is essential for deconvoluting the mechanism of action in cell-based assays where indirubin derivatives are used.

Quote Request

Request a Quote for 7-Fluoroindirubin-3-acetoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.